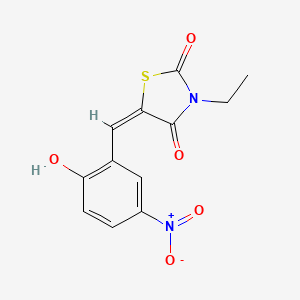
1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide
描述
1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BFM-500, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinecarboxamides, which are known to have various biological activities.
作用机制
The mechanism of action of 1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins that cause inflammation. 1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide binds to the active site of COX-2 and inhibits its activity, thereby reducing the production of prostaglandins. This leads to a reduction in inflammation. 1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. 1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. In addition, 1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the replication of the hepatitis C virus.
实验室实验的优点和局限性
1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide is also stable and can be easily synthesized in large quantities. However, 1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. 1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide. One possible direction is to study its potential applications in the treatment of inflammatory diseases such as arthritis and asthma. Another direction is to study its potential applications in the treatment of viral infections such as hepatitis C. Further studies are also needed to investigate the safety and toxicity of 1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide in vivo. In addition, the development of more potent and selective COX-2 inhibitors based on the structure of 1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide is another possible future direction for research.
科学研究应用
1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in scientific research. It has been found to have various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. 1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. 1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 1-butyl-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the replication of the hepatitis C virus.
属性
IUPAC Name |
1-butyl-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-3-6-16-10-11(8-13(16)17)14(18)15-9-12-5-4-7-19-12/h4-5,7,11H,2-3,6,8-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQACEMFCDBXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4665362.png)
![2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4665372.png)
![2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4665379.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4665381.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4665388.png)
![1-(4-ethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4665395.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4665400.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665407.png)

![11-(2-furyl)-3,3-dimethyl-10-(2-morpholin-4-yl-2-oxoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4665416.png)
![7-(2-furyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4665421.png)
![2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4665429.png)
![N-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B4665433.png)